![molecular formula C20H22FN3O3S2 B2383337 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole CAS No. 1705879-33-9](/img/structure/B2383337.png)
5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole
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Description
5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H22FN3O3S2 and its molecular weight is 435.53. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potency of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole core, as part of 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole, is notable for its presence in compounds with significant therapeutic activities. The peculiar structure of the 1,2,4-oxadiazole ring, similar to pyridine with nitrogen atoms, enables effective binding to various enzymes and receptors through multiple weak interactions. This feature has propelled research into 1,2,4-oxadiazole derivatives for their broad therapeutic applications, ranging from anticancer to antiviral activities. The derivatives have been identified for their potential in treating a variety of diseases, contributing significantly to medicinal chemistry (Verma et al., 2019).
Role in Antimicrobial Resistance
The development of antimicrobial resistance has driven the search for new compounds, including those with a 1,2,4-oxadiazole moiety. These derivatives have been explored for their antimicrobial properties, including antibacterial, antifungal, and antiviral activities. The review of recent literature suggests that the activity of 1,2,4-oxadiazole derivatives often exceeds that of known antibiotics, indicating their potential as effective drugs in combating resistant microbial strains (Glomb & Świątek, 2021).
Antioxidant Capacity and Chemical Interactions
The 1,2,4-oxadiazole derivatives have been implicated in enhancing the antioxidant capacity of various compounds. Studies involving the ABTS/PP decolorization assay have highlighted the role of certain derivatives in oxidative processes, including coupling reactions with antioxidants. This suggests their utility in developing antioxidant therapies and understanding the specific reactions contributing to total antioxidant capacity (Ilyasov et al., 2020).
Synthesis and Pharmacology
Significant progress has been made in synthesizing and understanding the pharmacological aspects of 1,2,4-oxadiazole derivatives. These compounds demonstrate a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. Recent reviews have focused on novel synthetic strategies and the biological roles of these derivatives, highlighting their importance in drug development for psychological disorders and other medical conditions (Wang et al., 2022).
properties
IUPAC Name |
5-[[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]methyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-2-15-9-10-19(28-15)29(25,26)24-11-5-6-14(13-24)12-18-22-20(23-27-18)16-7-3-4-8-17(16)21/h3-4,7-10,14H,2,5-6,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVMXIJMYMWPHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole |
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